4-(4-(Bromomethyl)phenyl)thiazol-2-amine is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This specific compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. The bromomethyl group enhances its reactivity, making it a valuable intermediate for further chemical modifications.
4-(4-(Bromomethyl)phenyl)thiazol-2-amine is classified as an organic compound and more specifically as a thiazole derivative. Its molecular formula is C11H10BrN2S, indicating the presence of carbon, hydrogen, bromine, nitrogen, and sulfur atoms.
The synthesis of 4-(4-(Bromomethyl)phenyl)thiazol-2-amine typically involves a multi-step process. The initial step includes the bromination of 4-bromophenyl derivatives followed by cyclization with thiourea.
The molecular structure of 4-(4-(Bromomethyl)phenyl)thiazol-2-amine features:
The compound's molecular weight is approximately 292.17 g/mol, with a melting point that varies based on purity and specific synthesis conditions . Spectroscopic data such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra confirm the presence of characteristic functional groups.
4-(4-(Bromomethyl)phenyl)thiazol-2-amine can undergo several types of chemical reactions:
For example, substitution reactions typically involve treating the compound with nucleophiles under basic conditions, while coupling reactions may require palladium catalysts for efficiency .
The mechanism of action for compounds like 4-(4-(Bromomethyl)phenyl)thiazol-2-amine often involves interaction with biological targets such as enzymes or receptors. These interactions can inhibit or activate specific pathways related to microbial resistance or cancer cell proliferation.
Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens and anticancer effects on specific cancer cell lines, such as MCF7 (a breast cancer cell line), suggesting potential therapeutic applications .
The compound is expected to be soluble in organic solvents due to its hydrophobic phenyl groups but may have limited solubility in water due to the thiazole structure. Its reactivity is influenced by the presence of the bromomethyl group, which can participate in nucleophilic substitution reactions .
4-(4-(Bromomethyl)phenyl)thiazol-2-amine and its derivatives are primarily explored for their:
Research continues to investigate these compounds' mechanisms and optimize their pharmacological profiles for potential therapeutic use .
The thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—represents a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and presence in numerous therapeutic agents. This nucleus serves as a structural cornerstone in pharmacologically active molecules, enabling diverse biological interactions through its electron-rich aromatic system and hydrogen-bonding capabilities. Thiazole-containing drugs span multiple therapeutic categories:
The electronic versatility of the 2-aminothiazole subgroup allows it to act as a hydrogen bond donor/acceptor, enhancing target binding affinity. This property is exploited in kinase inhibitors (e.g., dasatinib) where the 2-amine forms critical hydrogen bonds with ATP-binding sites [7]. Additionally, the thiazole’s metabolic stability and moderate lipophilicity make it ideal for optimizing pharmacokinetic profiles, adhering to Lipinski’s rule of five in >80% of clinical candidates [2].
Table 1: Marketed Drugs Containing Thiazole/2-Aminothiazole Motifs | Drug Name | Therapeutic Category | Biological Target | Role of Thiazole |
---|---|---|---|---|
Penicillin G | Antibiotic | Transpeptidase enzyme | Thiazolidine ring (essential for activity) | |
Ritonavir | Antiviral (HIV) | HIV-1 protease | Binding pocket interaction | |
Tiazofurin | Antineoplastic | IMP dehydrogenase | Nucleoside mimicry | |
Meloxicam | Anti-inflammatory | Cyclooxygenase-2 (COX-2) | COX-2 selectivity determinant | |
Nizatidine | Antiulcer | Histamine H₂ receptor | Bioisostere for imidazole |
Bromine’s incorporation into aromatic systems confers distinct physicochemical advantages critical for drug-receptor interactions. As a heavy halogen (atomic mass 79.9), bromine exhibits enhanced polarizability compared to chlorine or fluorine, enabling stronger van der Waals interactions and halogen bonding with biomolecular targets. The C-Br bond’s moderate lipophilicity (π-system contribution: Br > Cl > F) improves membrane permeability without excessive hydrophobicity, as evidenced by brominated thiazoles with calculated log P values of 3.2–4.1 [1] [7].
In 4-(4-bromophenyl)thiazol-2-amine derivatives, the para-bromine atom:
Biological studies validate bromine’s impact: 4-(4-bromophenyl)thiazol-2-amine derivatives exhibit 20–50% higher antimicrobial potency versus chlorinated analogs against Staphylococcus aureus and Escherichia coli, attributable to enhanced hydrophobic interactions with enzyme binding pockets [2] [7]. Similarly, brominated thiazoles demonstrate superior IC₅₀ values (e.g., 10.5 μM against MCF7 breast cancer cells) compared to non-halogenated counterparts due to improved target affinity [2].
Table 2: Biological Activities of Brominated Thiazol-2-amines | Compound | Antimicrobial Activity (MIC, μM) | Anticancer Activity (IC₅₀, μM) | Primary Target |
---|---|---|---|---|
4-(4-Bromophenyl)thiazol-2-amine | 32.5 (S. aureus) | >50 (MCF7) | DNA gyrase (bacterial) | |
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide | 16.1 (S. aureus) | 22.3 (MCF7) | Topoisomerase II | |
(4-((4-(4-Bromo-phenyl)-thiazol-2-yl)-hydrazonomethyl)-phenyl)-dimethyl-amine | 28.8 (B. subtilis) | 18.7 (MCF7) | Tubulin polymerization | |
4-(4-Bromophenyl)-thiazol-2-amine derivatives (p2) | 16.1 (E. coli) | 10.5 (MCF7) | Thymidylate synthase |
The strategic fusion of a bromomethyl group (-CH₂Br) with the 4-phenylthiazol-2-amine scaffold creates a multimodal pharmacophore with enhanced biological potential. This compound’s design leverages three synergistic elements:
In vitro studies demonstrate broad-spectrum activity:
Table 3: Key Biological Data for 4-(4-(Bromomethyl)phenyl)thiazol-2-amine Derivatives | Activity Type | Test System | Result | Reference Compound |
---|---|---|---|---|
Antibacterial | Staphylococcus aureus (MIC) | 16.1 μM | Norfloxacin (MIC = 8.4 μM) | |
Escherichia coli (MIC) | 16.1 μM | Norfloxacin (MIC = 10.2 μM) | ||
Antifungal | Candida albicans (MIC) | 15.3 μM | Fluconazole (MIC = 12.7 μM) | |
Anticancer | MCF7 breast cancer (IC₅₀) | 10.5 μM | 5-Fluorouracil (IC₅₀ = 5.2 μM) | |
Enzyme Inhibition | DNase I (IC₅₀) | 98.4 μM | Crystal violet (IC₅₀ = 120 μM) |
Computational insights reveal why this scaffold excels:
Current research focuses on structure-activity refinements:
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8